

connection between SNRPB mutations and disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SNPB

Cat. No.: B15606360

[Get Quote](#)

An In-depth Technical Guide on the Connection Between SNRPB Mutations and Disease

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

The Small Nuclear Ribonucleoprotein Polypeptides B and B1 (SNRPB) gene encodes for the SmB/B' proteins, core components of the spliceosome machinery essential for pre-mRNA splicing. Alterations in SNRPB expression and function are linked to a spectrum of human diseases, manifesting through two distinct mechanisms. Firstly, heterozygous loss-of-function mutations that disrupt a sophisticated auto-regulatory feedback loop lead to SNRPB haploinsufficiency, causing Cerebrocostomandibular Syndrome (CCMS), a rare congenital disorder characterized by severe craniofacial and thoracic malformations. Secondly, the overexpression of SNRPB is a common feature across a wide array of human cancers, where it functions as an oncogene by promoting aberrant splicing of downstream targets, thereby driving cell proliferation, stemness, and metabolic reprogramming. This guide provides a comprehensive technical overview of the molecular functions of SNRPB, the pathophysiology of associated diseases, key experimental methodologies for its study, and its emerging role as a prognostic biomarker and potential therapeutic target.

Introduction to SNRPB and the Spliceosome

Pre-messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form

mature messenger RNA (mRNA). This process is executed by the spliceosome, a large and dynamic ribonucleoprotein complex. The major spliceosome is composed of five small nuclear ribonucleoproteins (snRNPs): U1, U2, U5, and U4/U6.[1]

The SNRPB gene encodes two protein isoforms, SmB and SmB', which are core components of the U1, U2, U4/U6, and U5 snRNPs.[2][3] These proteins are integral to the formation of the heptameric Sm ring that assembles on snRNAs, a critical step for snRNP biogenesis and function.[1][4] Consequently, SNRPB plays an indispensable role in the assembly and function of the spliceosome, ensuring the fidelity and regulation of gene expression.[2][5]

A key feature of SNRPB is its auto-regulation through a negative feedback loop involving alternative splicing. The gene contains a highly conserved alternative exon, often termed a "poison exon," which includes a premature termination codon (PTC).[6][7][8] When SmB/B' protein levels are high, the spliceosome favors the inclusion of this poison exon into the SNRPB transcript.[6] This PTC-containing mRNA is then targeted and degraded by the nonsense-mediated mRNA decay (NMD) pathway, leading to a reduction in SNRPB protein synthesis.[7] This mechanism precisely maintains the cellular homeostasis of this critical splicing factor.

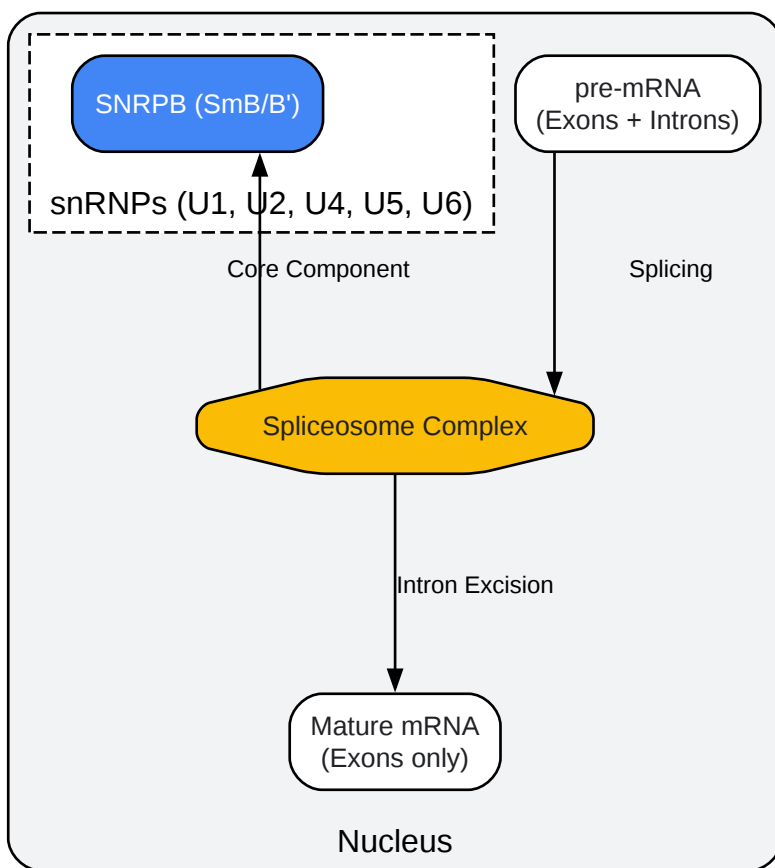


Diagram 1: SNRPB's Role in the Spliceosome

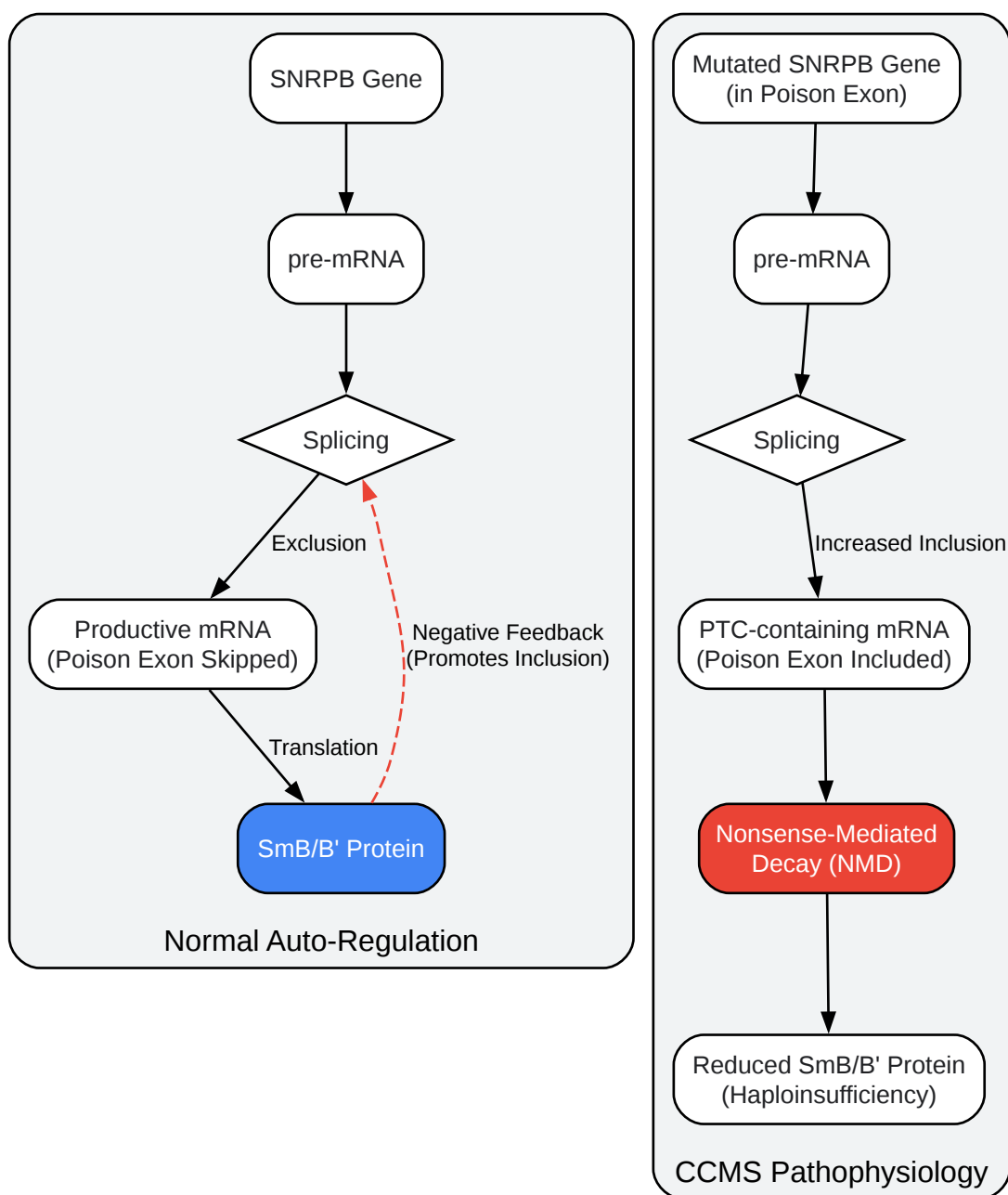


Diagram 2: SNRPB Auto-regulation and CCMS Pathophysiology

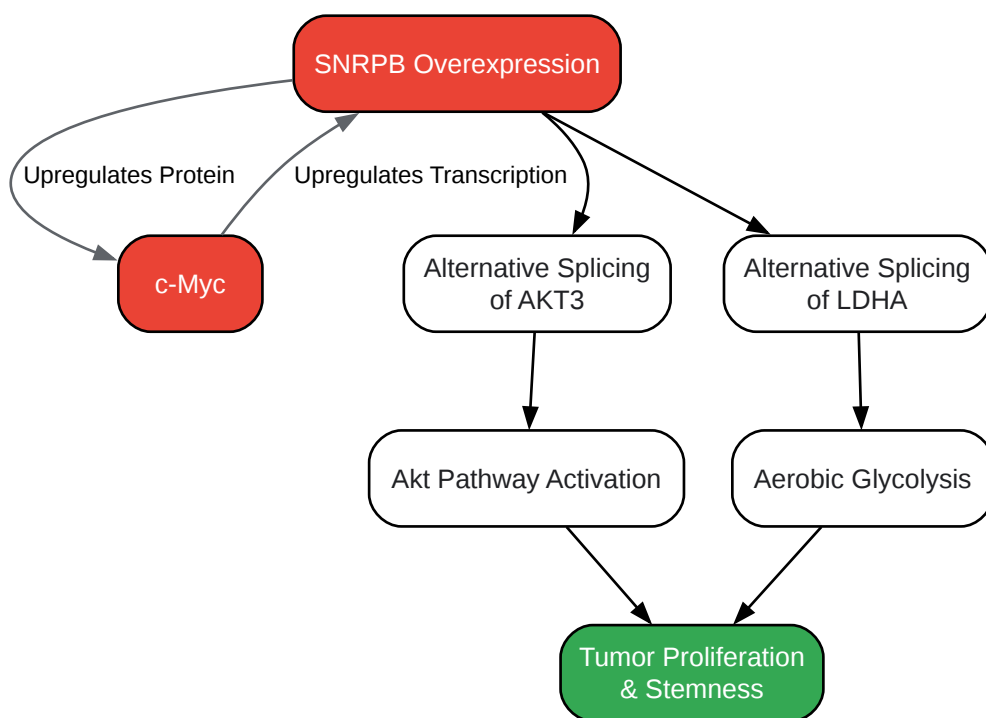


Diagram 3: SNRPB Oncogenic Signaling in Hepatocellular Carcinoma

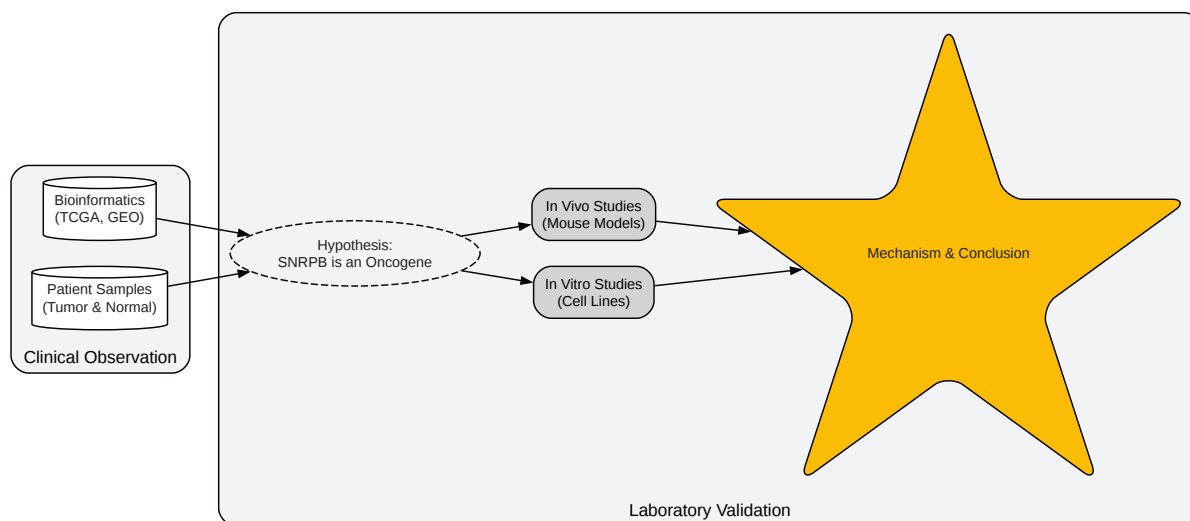


Diagram 4: Experimental Workflow for SNRPB Cancer Research

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 2. [genecards.org](https://www.genecards.org) [[genecards.org](https://www.genecards.org)]
- 3. SNRPB - Wikipedia [en.wikipedia.org]

- 4. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 5. SNRPB Gene: Function, Role in Splicing, and Associated Diseases [learn.mapmygenome.in]
- 6. Disrupted auto-regulation of the spliceosomal gene SNRPB causes cerebro–costo–mandibular syndrome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 8. Poison exons in neurodevelopment and disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [connection between SNRPB mutations and disease]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15606360#connection-between-snrpb-mutations-and-disease>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com